molecular formula C15H11NO B1620751 3-Benzylideneindolin-2-one CAS No. 3359-49-7

3-Benzylideneindolin-2-one

Cat. No. B1620751
CAS RN: 3359-49-7
M. Wt: 221.25 g/mol
InChI Key: SXJAAQOVTDUZPS-RAXLEYEMSA-N
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Description

3-Benzylideneindolin-2-one is a heterocyclic organic compound with a molecular formula of C15H11NO . It is an important structural motif in organic chemistry and is embedded in many naturally occurring compounds . It has wide applications in molecular motors, energy harvesting dyes, pharmaceutical chemistry (sunitinib, tenidap), protein kinase inhibitors, pesticides, flavors, and the fragrance industry .


Synthesis Analysis

Numerous protocols have been developed for the synthesis of novel indolin-2-ones. For instance, palladium (Pd)-catalysed intramolecular hydroarylation of N-arylpropiolamides, Knoevenagel condensation of oxindole and aldehyde, two-step protocols such as Ni-catalyzed CO2 insertion followed by coupling reaction, Pd-catalysed C–H functionalization/intramolecular alkenylation, Pd(0)/monophosphine-promoted ring–forming reaction of 2-(alkynyl)aryl isocyanates with organoboron compound, and others .


Molecular Structure Analysis

The molecular structure of 3-Benzylideneindolin-2-one is characterized by a double-bond stereo . The systematic name is (3Z)-3-Benzylidene-1,3-dihydro-2H-indol-2-one .


Chemical Reactions Analysis

The E–Z isomerization of 3-benzylidene-indolin-2-ones has been reported under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This photo-μ-flow light-driven motion is further extended to the establishment of a photostationary state under solar light irradiation .


Physical And Chemical Properties Analysis

The average mass of 3-Benzylideneindolin-2-one is 221.254 Da and its monoisotopic mass is 221.084061 Da . The density is estimated to be 1.2±0.1 g/cm3 .

Scientific Research Applications

  • Molecular Motors

    • Application: 3-Benzylideneindolin-2-ones are used in the development of molecular motors .
  • Energy Harvesting Dyes

    • Application: These compounds are used in energy harvesting dyes .
  • Pharmaceutical Chemistry

    • Application: 3-Benzylideneindolin-2-ones are used in pharmaceutical chemistry, specifically in drugs like sunitinib and tenidap .
  • Protein Kinase Inhibitors

    • Application: These compounds are used as protein kinase inhibitors .
  • Pesticides

    • Application: 3-Benzylideneindolin-2-ones are used in the formulation of pesticides .
  • Fragrance Industry

    • Application: These compounds are used in the fragrance industry .
  • E-Z Isomerization

    • Application: 3-Benzylideneindolin-2-ones are used in E-Z isomerization experiments .
    • Method: The isomerization of 3-benzylidene-indolin-2-ones is performed using a microfluidic photo-reactor . The process involves controlled E-Z isomeric motion of the functionalized 3-benzylidene-indolin-2-ones under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions .
  • Ligands for α-Synuclein Fibrils

    • Application: 3-Benzylideneindolin-2-one derivatives are synthesized and evaluated for their in vitro binding to alpha synuclein (α-syn), beta amyloid (Aβ), and tau fibrils .
  • Solar Light Irradiation

    • Application: 3-Benzylideneindolin-2-ones are used in solar light irradiation experiments .
    • Method: The process involves controlled E-Z isomeric motion of the functionalized 3-benzylidene-indolin-2-ones under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This photo-μ-flow light driven motion is further extended to the establishment of a photostationary state under solar light irradiation .
  • Bioactive Compounds

    • Application: Functionalized 3-benzylidene-indolin-2-ones are an important structural motif in organic chemistry and are embedded in many naturally occurring compounds .

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for 3-Benzylideneindolin-2-one research could involve finding an alternative greener and cleaner approach under metal-free conditions for its synthesis . Furthermore, transformations controlling E/Z ratio of 3-benzylidene-indolin-2-ones remains a challenging task and highly desirable .

properties

IUPAC Name

(3Z)-3-benzylidene-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJAAQOVTDUZPS-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylideneindolin-2-one

CAS RN

3359-49-7, 23782-37-8
Record name NSC405961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
G Zheng, J Shen, Y Zhan, H Yi, S Xue, Z Wang… - European Journal of …, 2014 - Elsevier
… A novel class of small-molecule inhibitors of MDM2–p53 interaction with a (E)-3-benzylideneindolin-2-one scaffold was identified using an integrated virtual screening strategy that …
Number of citations: 33 www.sciencedirect.com
A Barakat, AM Al-Majid, MS Islam, M Ali… - Journal of Chemical …, 2015 - Springer
… ]the structure of (E)-3-benzylideneindolin-2-one (3) was unambiguously elucidated by single… of the newly synthesized (E)-3-benzylideneindolin-2-one. The stability of the two suggested …
Number of citations: 4 link.springer.com
W Zhang, ML Go - Bioorganic & medicinal chemistry, 2009 - Elsevier
… 1c).32, 33 Since the 3-benzylideneindolin-2-one template embraces both structural elements—the indole ring and the embedded Michael acceptor moiety, this raises the question as to …
Number of citations: 122 www.sciencedirect.com
SK Suthar, V Aggarwal, M Chauhan, A Sharma… - Medicinal Chemistry …, 2015 - Springer
… hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones and studied the inhibition of … -substituted (Z)-3-benzylideneindolin-2-one chalcones and their orientation would be useful …
Number of citations: 8 link.springer.com
KR Senwar, TS Reddy, D Thummuri, P Sharma… - European journal of …, 2016 - Elsevier
A series of new (Z)-3-(3′-methoxy-4′-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives has been synthesized and evaluated for their cytotoxic activity against selected …
Number of citations: 65 www.sciencedirect.com
CR Reddy, V Ganesh, AK Singh - RSC advances, 2020 - pubs.rsc.org
… Having the preliminary optimized photo-flow process system for the isomerization reaction of 3-benzylideneindolin-2-one (3a), we turned our attention towards integrating one-flow …
Number of citations: 10 pubs.rsc.org
VA Nair, AMM Mallikarjunaswamy, GL Khatik… - Organic …, 2022 - acgpubs.org
… Figure S1: 1H-NMR spectrum of (E)-3-benzylideneindolin-2-one 3a … spectrum of (E)-3-benzylideneindolin-2-one 3a 4 Figure S3: MS spectrum of (E)-3-benzylideneindolin-2-one 3a …
Number of citations: 4 www.acgpubs.org
AI Almansour, MF Alkaltham, N Arumugam… - Journal of Molecular …, 2023 - Elsevier
… reaction, the key intermediate 1,3-dipole compound is formed in situ from isatin and l-phenylalanine, which was further reacted with highly functionalized 3-benzylideneindolin-2-one to …
Number of citations: 2 www.sciencedirect.com
MR Fareed, ME Shoman, MIA Hamed, M Badr… - Pharmaceuticals, 2021 - mdpi.com
… The current study sheds light upon 3-benzylideneindolin-2-one as a promising antiproliferative agent aiming at ambushing multiple cellular targets concomitantly. Compound 4b …
Number of citations: 12 www.mdpi.com
M Kiamehr, MR Khodabakhshi, FM Moghaddam… - Arkivoc, 2017 - arkat-usa.org
… The 1,3-dipole generated from isatin 6 and sarcosine 5 reacted readily with the adduct (E)-3-benzylideneindolin-2-one 7a under ultrasound irradiation to give 3,3′-dispiropyrrolidine …
Number of citations: 1 www.arkat-usa.org

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